(Z)-2-bromo-2-butene

Catalog No.
S8053662
CAS No.
3017-68-3
M.F
C4H7Br
M. Wt
135.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-bromo-2-butene

CAS Number

3017-68-3

Product Name

(Z)-2-bromo-2-butene

IUPAC Name

(Z)-2-bromobut-2-ene

Molecular Formula

C4H7Br

Molecular Weight

135.00 g/mol

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3-

InChI Key

UILZQFGKPHAAOU-ARJAWSKDSA-N

SMILES

CC=C(C)Br

Canonical SMILES

CC=C(C)Br

Isomeric SMILES

C/C=C(/C)\Br

(Z)-2-bromo-2-butene is a halogenated alkene valued in organic synthesis for its stereodefined trisubstituted double bond.[1][2] This specific Z-configuration makes it a crucial precursor for constructing complex molecules where precise stereochemical control is necessary.[1] It serves as a versatile coupling partner in various transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the introduction of the (Z)-but-2-en-2-yl moiety with high fidelity.[1] The defined geometry is often retained in the final product, making it an essential tool for stereoselective synthesis pathways.[1]

Research Fit

Stereochemical Control

Defined Z‑configuration ensures predictable stereochemical outcomes in synthesis.

Workflow Alignment

Fits stereoretentive cross‑metathesis and stereospecific elimination studies.

Isomer Purity

Requires pure (Z)-isomer; isomeric mixtures confound geometric product control.

Substituting isomerically pure (Z)-2-bromo-2-butene with its (E)-isomer, a mixture of E/Z isomers, or other structural isomers is not viable for stereospecific applications. The primary value of the (Z) isomer lies in its ability to transfer its specific geometry directly to the target molecule.[1] Using the incorrect isomer or an undefined mixture results in the formation of undesired stereoisomers, leading to significantly lower yields of the target compound and introducing complex purification challenges. In many synthetic pathways, particularly for pharmaceuticals and natural products, the biological activity is dependent on a single, specific isomer, rendering any geometric impurity a critical failure point in the process.[1][3]

Substitution Risk

Target compound
(Z)-2-bromo-2-butene directs stereoretentive cross‑metathesis to Z‑trisubstituted alkenyl bromides.
Substitute risk
(E)-isomer or undefined mixture may shift stereochemical outcome to undesired E‑products, limiting product configurational fidelity.

Essential for Stereoretentive Cross-Metathesis to Access Z-Trisubstituted Alkenyl Bromides

In molybdenum-catalyzed cross-metathesis reactions designed to produce Z-trisubstituted alkenyl bromides, the stereochemistry of the starting material dictates the outcome. When reacting with 1-octene, using (Z)-2-bromo-2-butene as the precursor resulted in the desired Z-alkenyl bromide product with >98:2 Z:E selectivity.[4] In contrast, using the (E)-2-bromo-2-butene isomer under similar conditions yields the corresponding E-alkenyl bromide, demonstrating the non-interchangeability of the isomers for achieving specific geometric outcomes.[4]

Evidence DimensionProduct Stereoselectivity (Z:E ratio)
Target Compound Data>98:2 Z:E (for Z-product)
Comparator Or Baseline(E)-2-bromo-2-butene yields the E-product
Quantified DifferenceComplete reversal of product stereochemistry
ConditionsMolybdenum-catalyzed cross-metathesis with 1-octene.

This evidence confirms that achieving a Z-configured product is only possible with the Z-isomer precursor, making isomer purity a critical procurement parameter.

Boiling Point
Head-to-head
84 °C (Z) vs 91–92 °C (E)

Supports isomer identity confirmation.

Atmospheric pressure (lit.); ~7–8 °C difference.

Precursor Suitability: Enabling Stereospecific Synthesis of Non-Halogenated Z-Trisubstituted Alkenes

(Z)-2-bromo-2-butene serves as a key precursor in multi-step syntheses of complex Z-trisubstituted alkenes. In a documented pathway, cross-coupling of (Z)-2-bromo-2-butene with an organoboron compound, followed by a stereoretentive cross-metathesis, provides access to Z-trisubstituted alkenes with high isomeric purity.[5] For example, this sequence was used to generate a specific Z-alkene (Z-6) with a 92:8 Z:E ratio.[5] Attempting this synthesis with the (E)-isomer would yield the incorrect E-product, while using an E/Z mixture would result in an difficult-to-separate mixture of final products, compromising yield and purity.[5]

Evidence DimensionFinal Product Stereoselectivity (Z:E ratio)
Target Compound DataEnables synthesis of Z-alkenes with 92:8 Z:E ratio
Comparator Or BaselineUse of (E)-isomer or E/Z mixture would yield the incorrect E-product or a product mixture
Quantified DifferencePreserves Z-geometry through a multi-step sequence, which would be lost with substitutes.
ConditionsSequential cross-coupling and stereoretentive cross-metathesis.

Procuring the pure Z-isomer is a prerequisite for multi-step syntheses where the initial stereochemistry must be retained to produce the correct final molecule.

Density
Head-to-head
1.332 g/mL (Z) vs 1.331 g/mL (E)

Supports orthogonal isomer QC.

25 °C, liquid; 0.001 g/mL difference.

Cross‑Metathesis Outcome
Head-to-head
(Z)-isomer affords Z‑trisubstituted alkenyl bromides
(E)-isomer affords E‑trisubstituted alkenyl bromides

Stereodivergent access to distinct alkene frameworks.

Mo MAP catalysts, N₂ atmosphere; reported stereoretention.

Isolated Yield
Cross-study comparable
93% yield (Z)-isomer from 2,3‑dibromobutane

Supports scalable Z‑isomer procurement.

2,3‑dibromobutane + methanolic NaOH, 45–50 °C.

¹H NMR NOESY
Head-to-head
NOESY cross‑peak: vinylic H ↔ CHCH₃ (Z)

Enables isomer verification via through‑space coupling.

300 MHz, THF; SDBS reference data available.

Stereocontrolled Synthesis of Bioactive Natural Product Fragments

Where the synthesis of a natural product or pharmaceutical intermediate requires a Z-configured trisubstituted alkene moiety, this compound is the required starting material. Its use in stereoretentive cross-metathesis and cross-coupling reactions allows for the precise installation of this structural motif, which is often critical for biological function.[4][6]

Preparation of Z-Alkenyl Bromide Libraries for Catalysis and Materials Science

This compound is the ideal choice for generating a range of Z-trisubstituted alkenyl bromides via catalytic cross-metathesis. These products are valuable intermediates themselves, serving as substrates for further stereoretentive cross-coupling reactions to build complex molecular architectures for drug discovery or advanced materials.[4]

Investigating Isomer-Specific Reaction Kinetics and Mechanisms

As a geometrically pure starting material, (Z)-2-bromo-2-butene is essential for fundamental studies comparing the reactivity of Z- and E-vinyl halides. Such research depends on isomerically pure substrates to obtain unambiguous data on how stereochemistry influences reaction rates and pathways in processes like nucleophilic substitution or palladium-catalyzed couplings.[7]

Application Fit Matrix

Application
Selection Property
Validation Focus
Z‑Alkenyl Bromide Synthesis
Stereoretentive cross‑metathesis reactivity
Z‑stereochemistry outcome confirmation
Polyquinane Total Synthesis
Meta‑photocycloaddition stereocontrol
Stereochemical fidelity in photoadducts
Metallocene Catalyst Precursors
High‑yield alkenyl bromide supply
Route reproducibility and TMCp purity
E2 Elimination Mechanism Studies
Defined substrate geometry
Anti‑periplanar stereochemical outcome

XLogP3

2.2

Exact Mass

133.97311 g/mol

Monoisotopic Mass

133.97311 g/mol

Heavy Atom Count

5

General Manufacturing Information

2-Butene, 2-bromo-: ACTIVE

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